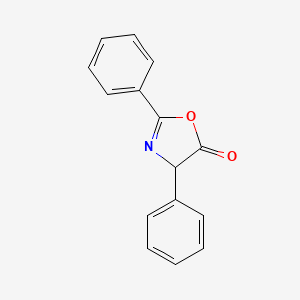

2,4-Diphenyl-1,3-oxazol-5(4h)-one

Beschreibung

Eigenschaften

IUPAC Name |

2,4-diphenyl-4H-1,3-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c17-15-13(11-7-3-1-4-8-11)16-14(18-15)12-9-5-2-6-10-12/h1-10,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEJPPSMHUUQABK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=O)OC(=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80278806 | |

| Record name | 2,4-Diphenyl-1,3-oxazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80278806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28687-81-2 | |

| Record name | 28687-81-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Diphenyl-1,3-oxazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80278806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

N-Acylation and Cyclodehydration (Modern Approach)

This method uses the N-acylation of phenylglycine or a similar amino acid with benzoyl chloride or benzoic acid derivatives, followed by cyclodehydration to form the oxazolone ring.

- N-acyl-α-amino acid (e.g., N-benzoylphenylglycine) + Dehydrating agent → 2,4-Diphenyl-1,3-oxazol-5(4H)-one

- Dehydrating agents: Ethyl chloroformate, DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride), or acetic anhydride

- Bases: N-methylmorpholine or sodium acetate

- Solvents: Dichloromethane, acetone/H2O mixtures

- Temperature: Room temperature to mild heating

- Dissolve N-acyl-α-amino acid in dichloromethane.

- Add base (e.g., 4-methylmorpholine) and ethyl chloroformate.

- Stir at room temperature, then work up by extraction and recrystallization.

- Yields often exceed 90%.

- High selectivity and yield

- Mild conditions

- Amenable to a wide range of substituents

- Requires preparation of N-acyl-α-amino acid intermediate

- Use of specialized reagents (e.g., DMT-MM)

One-Pot Synthesis Using Coupling Agents

Recent advances employ coupling agents such as DMT-MM to facilitate the direct condensation of benzoic acid, phenylglycine, and a base in a single vessel.

- Benzoic acid + Phenylglycine + DMT-MM + Base → this compound

- The carboxylic acid and DMT-MM are mixed with base in acetone/water.

- Amino acid and sodium hydroxide are added.

- After initial reaction, more DMT-MM and base are added, and the mixture is stirred at room temperature for several hours.

- Product is extracted and purified by recrystallization.

- Yields are typically in the 85–95% range.

- Simplified synthesis (one-pot)

- High efficiency

- Scalable

- Cost of coupling agents

- Requires careful control of stoichiometry

| Method | Key Reagents | Conditions | Typical Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Erlenmeyer–Plöchl | Hippuric acid, benzaldehyde, NaOAc | Heat, solvent-free | 90–97 | Simple, high yield | Limited scope, heat required |

| N-Acylation & Cyclodehydration | N-acyl-α-amino acid, EtOCOCl, base | RT, DCM | 90–93 | Mild, high selectivity | Intermediate prep needed |

| One-pot DMT-MM Coupling | Benzoic acid, phenylglycine, DMT-MM | RT, acetone/H2O | 85–95 | One-pot, efficient | Cost of DMT-MM |

- The Erlenmeyer–Plöchl reaction remains a preferred laboratory method due to its simplicity and high yield, particularly for unsubstituted or simply substituted oxazolones.

- Modern N-acylation and cyclodehydration approaches offer better control over substituent patterns and are favored for complex or sensitive derivatives.

- The use of DMT-MM and other coupling agents in one-pot reactions has streamlined synthesis, making it more amenable to automation and scale-up.

- Analytical characterization (IR, NMR, MS, elemental analysis) confirms product identity and purity in all methods.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Diphenyl-1,3-oxazol-5(4h)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the phenyl rings.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that derivatives of 1,3-oxazoles, including 2,4-Diphenyl-1,3-oxazol-5(4H)-one, exhibit promising anticancer properties. A study assessed the cytotoxicity of various oxazole derivatives on cancer cell lines and found that certain compounds significantly inhibited cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells, making these compounds candidates for further drug development .

Antimicrobial Properties

The oxazole ring structure has been linked to antimicrobial activity. Compounds derived from this compound have shown effectiveness against a range of bacterial strains. This property is particularly valuable in developing new antibiotics amid rising antibiotic resistance .

Organic Synthesis Intermediate

Due to its stability and reactivity, this compound serves as an important intermediate in organic synthesis. It can be utilized to create more complex molecules through various chemical transformations. This role is crucial in developing novel materials with tailored properties for electronics and photonics applications .

Optical Materials

Recent studies have explored the optical properties of oxazole derivatives, including their potential use in nonlinear optical materials . The unique electronic properties imparted by the oxazole ring make these compounds suitable for applications in optical devices such as waveguides and sensors .

Case Study 1: Cytotoxicity Assessment

A study conducted on the cytotoxic effects of new oxazole derivatives on Daphnia magna demonstrated the biological activity of compounds related to this compound. The results indicated that specific concentrations led to significant lethality among test organisms, suggesting potential ecological impacts and therapeutic applications .

Case Study 2: Antimicrobial Screening

In another investigation focused on antimicrobial activity, derivatives of this compound were tested against various pathogens. Results showed varying degrees of inhibition against Gram-positive and Gram-negative bacteria, highlighting the compound's versatility as a lead structure for new antimicrobial agents .

Wirkmechanismus

The mechanism of action of 2,4-Diphenyl-1,3-oxazol-5(4h)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism can vary based on the compound’s structure and the context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Phenyl-1,3-oxazole: Lacks the second phenyl group, which can affect its chemical properties and applications.

4-Phenyl-1,3-oxazole: Similar to 2-Phenyl-1,3-oxazole but with the phenyl group in a different position.

2,4-Dimethyl-1,3-oxazole: Contains methyl groups instead of phenyl groups, leading to different reactivity and applications.

Biologische Aktivität

2,4-Diphenyl-1,3-oxazol-5(4H)-one is an organic compound that belongs to the oxazole family. Its unique structure, featuring a five-membered ring containing nitrogen and oxygen, positions it as a compound of interest in various biological applications. This article delves into its biological activity, focusing on its potential antimicrobial, anticancer, anti-inflammatory, and analgesic properties.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of approximately 240.26 g/mol. The compound features two phenyl groups attached to the oxazole ring, which contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It may influence several biochemical pathways by acting on enzymes or receptors. The specific mechanisms can vary based on the biological context and the presence of different substituents on the oxazole ring.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies assessing its effectiveness against various bacterial strains, it demonstrated notable inhibition zones against Gram-positive bacteria such as Enterococcus faecium and Gram-negative bacteria.

| Microbial Strain | Inhibition Zone (mm) |

|---|---|

| Enterococcus faecium | 20 |

| Escherichia coli | 17 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Properties

The compound has also been explored for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For example, it has been reported to inhibit the proliferation of breast cancer cells by modulating cell cycle regulators and promoting programmed cell death .

Anti-inflammatory and Analgesic Effects

In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. In analgesic assays such as the writhing test and hot plate test, it demonstrated significant pain-relieving effects comparable to standard analgesics .

Case Studies

- Antimicrobial Efficacy : A study published in MDPI evaluated various oxazolone derivatives for their antimicrobial activity. Among them, this compound stood out due to its effectiveness against resistant bacterial strains .

- Cancer Cell Line Study : Research conducted on breast cancer cell lines revealed that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways .

Q & A

Basic Research Questions

Q. What experimental techniques are recommended for determining the crystal structure of 2,4-diphenyl-1,3-oxazol-5(4H)-one derivatives?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (SHELXS for structure solution and SHELXL for refinement) . Key parameters include:

- Data collection : MoKα radiation (λ = 0.71073 Å), multi-scan absorption correction (e.g., CrysAlis RED) .

- Refinement : Constrained H-atom positions with riding models, R-factor < 0.05 for high precision .

- Example : A similar compound, 2-methyl-4-[(thiophen-2-yl)methylidene]-1,3-oxazol-5(4H)-one, was resolved with SHELXL97, achieving R = 0.045 and wR = 0.126 .

Q. How are 1,3-oxazol-5(4H)-one derivatives synthesized, and what are critical reaction conditions?

- Methodology :

- Erlenmeyer azlactone synthesis : React acetylated amino acids (e.g., acetyl glycine) with aromatic aldehydes in acetic anhydride and sodium acetate .

- Key steps :

Reflux for 2–4 hours to form the oxazolone ring.

Recrystallize from ethanol or chloroform for purity .

- Example : 2-Phenyl-4-(phenylmethylidene)-1,3-oxazol-5(4H)-one was synthesized using benzaldehyde and 4-methoxybenzoylglycine, yielding 84% after recrystallization .

Advanced Research Questions

Q. How can computational methods resolve contradictions in crystallographic data for oxazolone derivatives?

- Methodology :

- Density Functional Theory (DFT) : Optimize geometry and compare calculated bond lengths/angles with experimental SC-XRD data .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯O vs. π–π stacking) to validate crystal packing .

Q. What strategies optimize stereoselective synthesis of oxazolone-based bioactive compounds?

- Methodology :

- Phosphine organocatalysis : Use chiral phosphines (e.g., P31) to control γ-addition reactions with allenoates, achieving enantiomeric excess (ee) > 90% .

- Reaction design :

- Additives: 2-Chloro-6-methylphenol enhances stereochemical control.

- Solvent: Diethyl ether at 0°C minimizes racemization .

Q. How do intermolecular interactions influence the solid-state properties of oxazolone derivatives?

- Methodology :

- Hydrogen bonding : Map C–H⋯O interactions (2.4–2.6 Å) using Mercury software .

- π–π stacking : Measure centroid distances (3.5–3.9 Å) to assess stability .

- Data Table :

| Compound | Interaction Type | Distance (Å) | Refinement R-factor |

|---|---|---|---|

| 2-Methyl-4-(thiophenyl) | C–H⋯O | 2.47 | 0.045 |

| 4-Benzylidene-2-phenyl | π–π | 3.53 | 0.044 |

Data Contradiction Analysis

Q. How to address inconsistencies in reported biological activities of oxazolone derivatives?

- Methodology :

- Structure-activity relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with bioactivity using multivariate regression .

- Bioassays : Standardize testing conditions (e.g., MIC for antimicrobial activity) to minimize variability .

Methodological Best Practices

- Crystallography : Always validate H-atom positions using difference Fourier maps to avoid over-constraining models .

- Synthesis : Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) to isolate intermediates .

- Computational Studies : Use B3LYP/6-31G(d,p) basis sets for accurate geometry optimization of oxazolones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.